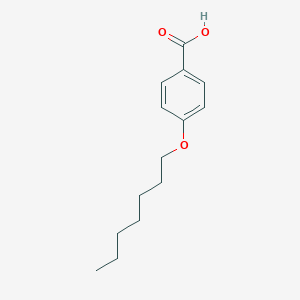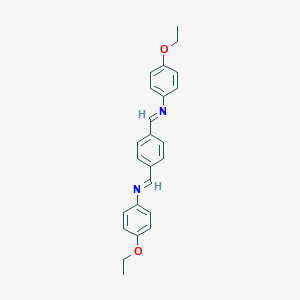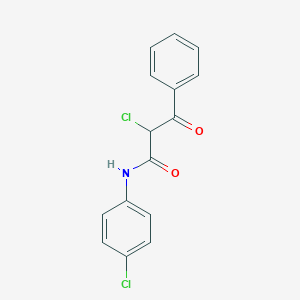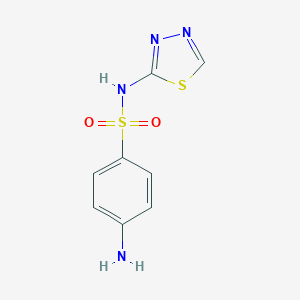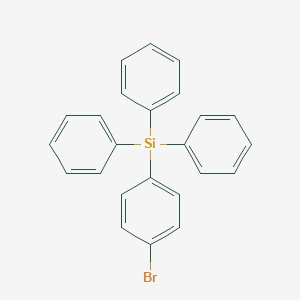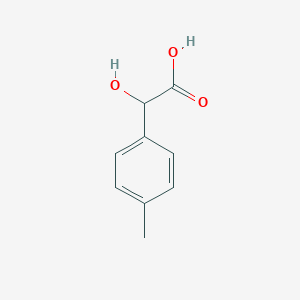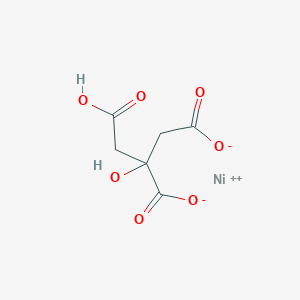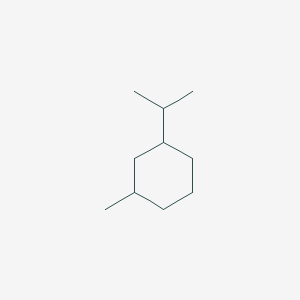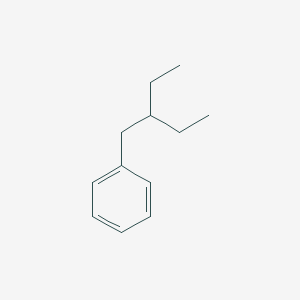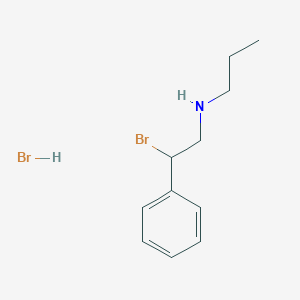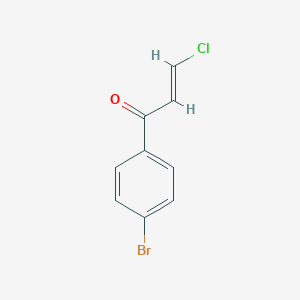
trans-4'-Bromo-3-chloroacrylophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4'-Bromo-3-chloroacrylophenone, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound is a derivative of phenylacrylamide and has been used in various applications, including as a reagent in organic synthesis and as a fluorescent probe.
Mechanism Of Action
The mechanism of action of trans-4'-Bromo-3-chloroacrylophenone is complex and not fully understood. However, it is believed that trans-4'-Bromo-3-chloroacrylophenone acts as an electrophilic reagent, which can react with nucleophiles such as amines, thiols, and other reactive groups. This reactivity makes trans-4'-Bromo-3-chloroacrylophenone a useful reagent in organic synthesis, where it can be used to selectively modify specific functional groups in complex molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of trans-4'-Bromo-3-chloroacrylophenone have not been extensively studied. However, it is known that trans-4'-Bromo-3-chloroacrylophenone can react with various biomolecules, including proteins, nucleic acids, and lipids. This reactivity could potentially lead to toxic effects, and caution should be exercised when handling trans-4'-Bromo-3-chloroacrylophenone in the laboratory.
Advantages And Limitations For Lab Experiments
One of the main advantages of trans-4'-Bromo-3-chloroacrylophenone is its high reactivity and selectivity. This makes it a useful reagent in organic synthesis and biological imaging studies. However, the reactivity of trans-4'-Bromo-3-chloroacrylophenone can also be a limitation, as it can react with unintended targets and lead to unwanted side reactions. Additionally, trans-4'-Bromo-3-chloroacrylophenone is a toxic compound, and appropriate safety measures should be taken when handling it in the laboratory.
Future Directions
There are several future directions for the study of trans-4'-Bromo-3-chloroacrylophenone. One potential direction is the development of new synthetic methods for trans-4'-Bromo-3-chloroacrylophenone that are more efficient and environmentally friendly. Another direction is the exploration of new applications for trans-4'-Bromo-3-chloroacrylophenone in biological imaging and other fields. Additionally, further studies on the biochemical and physiological effects of trans-4'-Bromo-3-chloroacrylophenone could help to better understand its potential toxic effects and guide the safe handling and use of this compound in the laboratory.
Conclusion
Trans-4'-Bromo-3-chloroacrylophenone is a unique chemical compound that has gained significant attention in the field of scientific research. Its high reactivity and selectivity make it a useful reagent in organic synthesis and biological imaging studies. However, caution should be exercised when handling trans-4'-Bromo-3-chloroacrylophenone in the laboratory due to its potential toxic effects. Further studies on the synthesis, applications, and biochemical and physiological effects of trans-4'-Bromo-3-chloroacrylophenone could lead to new insights and applications for this compound in the future.
Synthesis Methods
The synthesis of trans-4'-Bromo-3-chloroacrylophenone can be achieved through a multistep process. The first step involves the reaction of 4-bromoacetophenone with thionyl chloride to form 4-bromo-1-chloroacetophenone. The second step involves the reaction of 4-bromo-1-chloroacetophenone with acryloyl chloride to form trans-4'-Bromo-3-chloroacrylophenone. This synthesis method has been extensively studied and optimized, and it has been found to be highly efficient and reliable.
Scientific Research Applications
Trans-4'-Bromo-3-chloroacrylophenone has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of trans-4'-Bromo-3-chloroacrylophenone is in the field of organic synthesis. trans-4'-Bromo-3-chloroacrylophenone can be used as a reagent in various synthetic reactions, including the synthesis of β-lactams, α,β-unsaturated ketones, and other complex organic molecules. trans-4'-Bromo-3-chloroacrylophenone has also been used as a fluorescent probe in biological imaging studies, where it can be used to detect the presence of specific molecules or ions in living cells.
properties
CAS RN |
17306-04-6 |
|---|---|
Product Name |
trans-4'-Bromo-3-chloroacrylophenone |
Molecular Formula |
C9H6BrClO |
Molecular Weight |
245.5 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-3-chloroprop-2-en-1-one |
InChI |
InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-6H/b6-5+ |
InChI Key |
RXPBSMJSLNBUBZ-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/Cl)Br |
SMILES |
C1=CC(=CC=C1C(=O)C=CCl)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CCl)Br |
synonyms |
(E)-4'-Bromo-β-chloroacrylophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



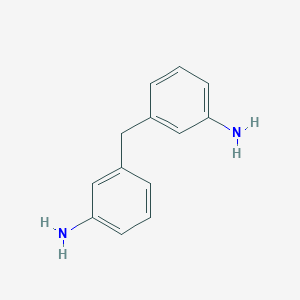
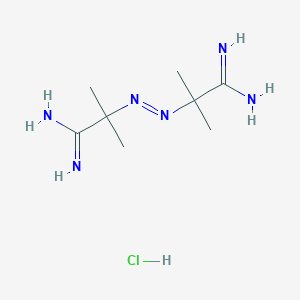
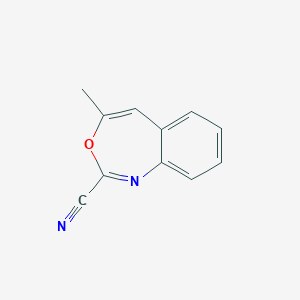
![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)
